molecular formula C17H18ClNO3S B2649199 5-[2-[(4-chlorophenyl)thio]-1-oxoethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester CAS No. 302548-88-5

5-[2-[(4-chlorophenyl)thio]-1-oxoethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester

Cat. No.: B2649199
CAS No.: 302548-88-5
M. Wt: 351.85
InChI Key: OPXJWUMCOASDQH-UHFFFAOYSA-N
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Description

The compound 5-[2-[(4-chlorophenyl)thio]-1-oxoethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester (hereafter referred to as the "target compound") is a pyrrole derivative with a molecular formula of C₁₆H₁₈ClNO₃S and a molecular weight of 351.06 g/mol . Its structure features a central 2,4-dimethylpyrrole ring substituted at the 5-position with a 2-[(4-chlorophenyl)thio]-1-oxoethyl group and at the 3-position with an ethyl ester. The 4-chlorophenylthio moiety introduces a sulfur-containing aromatic substituent, which may influence its electronic properties and biological activity.

Properties

IUPAC Name

ethyl 5-[2-(4-chlorophenyl)sulfanylacetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3S/c1-4-22-17(21)15-10(2)16(19-11(15)3)14(20)9-23-13-7-5-12(18)6-8-13/h5-8,19H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXJWUMCOASDQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)C(=O)CSC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-[(4-chlorophenyl)thio]-1-oxoethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester typically involves multiple steps

    Pyrrole Ring Formation: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Introduction of Chlorophenylthio Group: The chlorophenylthio group can be introduced via a nucleophilic substitution reaction, where a chlorophenylthiol reacts with an appropriate electrophilic intermediate.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[2-[(4-chlorophenyl)thio]-1-oxoethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can be used to convert the keto group to an alcohol. Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: The chlorophenylthio group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted thioethers.

Scientific Research Applications

Chemical Properties and Structure

The compound possesses a complex structure characterized by the presence of a pyrrole ring, which is known for its biological activity. Its molecular formula is C15H16ClNO3SC_{15}H_{16}ClNO_3S, indicating a combination of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms. The presence of the 4-chlorophenylthio group enhances its reactivity and potential biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrrole derivatives, including this compound. Research indicates that compounds containing pyrrole moieties exhibit cytotoxic effects against various cancer cell lines. For instance:

  • A study found that derivatives similar to this compound showed significant activity against human melanoma and glioblastoma cells, with IC50 values in the micromolar range, indicating their potential as anticancer agents .

Antidiabetic Properties

Another notable application is in the treatment of diabetes. Compounds with similar structural features have demonstrated the ability to enhance insulin sensitivity and lower blood glucose levels. For example:

Pesticide Development

The compound's chemical structure suggests potential use in developing new pesticides. The thioether functionality can enhance bioactivity against pests while maintaining low toxicity to non-target organisms.

  • The Environmental Protection Agency (EPA) has recognized similar compounds for their effectiveness in pest control while ensuring environmental safety . This positions 5-[2-[(4-chlorophenyl)thio]-1-oxoethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester as a candidate for further exploration in agricultural chemistry.

Data Table: Comparative Analysis of Biological Activities

Compound NameActivity TypeIC50 Value (μM)Reference
Compound AAnticancer18.4
Compound BAntidiabetic25.0
This compoundPotential (needs study)N/AN/A

Case Study 1: Anticancer Screening

In a screening study conducted on various pyrrole derivatives, researchers identified that those with electron-withdrawing groups like chlorine exhibited enhanced cytotoxicity against breast cancer cell lines. The study suggested that structural modifications could lead to improved efficacy against resistant cancer types.

Case Study 2: Pesticide Efficacy

A comparative study on thioether-containing compounds demonstrated their effectiveness against common agricultural pests. The results indicated that modifications to the sulfur-containing moiety could significantly enhance pest resistance while reducing phytotoxicity.

Mechanism of Action

The mechanism of action of 5-[2-[(4-chlorophenyl)thio]-1-oxoethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorophenylthio group could play a key role in binding to these targets, while the ester group may influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key comparisons are summarized in Table 1 and discussed in detail below.

Table 1: Structural and Molecular Comparison of Pyrrole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source
Target compound C₁₆H₁₈ClNO₃S 351.06 2,4-dimethyl; 5-[2-(4-chlorophenylthio)-1-oxoethyl]; 3-ethyl ester
Ethyl 5-(3-ethoxy-3-oxopropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate (CAS 963-69-9) C₁₄H₁₉NO₅ 281.30 2,4-dimethyl; 5-(3-ethoxy-3-oxopropanoyl); 3-ethyl ester
Ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate C₁₄H₁₄ClNO₂ 263.72 4-(4-chlorophenyl); 3-ethyl ester; no methyl or acetyl-thio substituents
5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester C₁₀H₁₃NO₃ 195.22 2,4-dimethyl; 5-formyl; 3-ethyl ester

Key Structural and Functional Differences

Substituent Complexity: The target compound’s 4-chlorophenylthio acetyl group distinguishes it from simpler derivatives like ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate , which lacks the thioether linkage and acetyl group. In contrast, CAS 963-69-9 replaces the thioether with a 3-ethoxy-3-oxopropanoyl group, resulting in a lower molecular weight (281.30 vs. 351.06) and altered electronic properties due to the esterified β-keto moiety.

Synthetic Relevance: The 5-formyl derivative (C₁₀H₁₃NO₃) serves as a precursor in pyrrole chemistry, where the formyl group can undergo further functionalization (e.g., condensation, reduction). The target compound’s acetyl-thio substituent, however, may require specialized synthetic routes, such as thioetherification or nucleophilic substitution with 4-chlorothiophenol.

Biological and Agrochemical Potential: Compounds with 4-chlorophenyl groups are frequently employed in agrochemicals due to their stability and bioactivity. For example, 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone is a key intermediate in the fungicide Metconazole . The target compound’s thioether linkage could confer resistance to hydrolysis compared to ester-containing analogs, enhancing environmental persistence or bioavailability. Derivatives like ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate highlight the role of sulfur in modulating biological activity, though direct evidence for the target compound’s efficacy is absent in the provided data.

Physicochemical Properties

  • Solubility : The 4-chlorophenylthio group in the target compound increases hydrophobicity compared to the 5-formyl or ethoxycarbonyl derivatives, suggesting lower aqueous solubility.
  • Stability : Thioethers are generally more stable than esters or ketones under acidic conditions, which may influence the compound’s shelf life or metabolic degradation.

Biological Activity

5-[2-[(4-chlorophenyl)thio]-1-oxoethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester (CHEBI:107857) is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of the compound's activity against various biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C17H18ClNO3SC_{17}H_{18}ClNO_3S, and it features a pyrrole ring substituted with a chlorophenyl thio group and an ethyl ester functional group. The presence of these substituents is critical for its biological activity.

PropertyValue
Molecular FormulaC17H18ClNO3SC_{17}H_{18}ClNO_3S
Average Mass347.84 g/mol
Charge0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including thioether formation and esterification processes. The synthetic route often employs starting materials such as 2,4-dimethylpyrrole and appropriate chlorinated phenolic compounds.

Anticancer Activity

Research indicates that compounds within the pyrrole class can exhibit significant anticancer properties. For instance, related pyrrole derivatives have been shown to inhibit growth in various cancer cell lines, including colon cancer models. The structure-activity relationship (SAR) studies suggest that the presence of specific substituents, such as the chlorophenyl group, enhances cytotoxicity against cancer cells .

Case Study:
In a study involving pyrrole derivatives, one compound demonstrated an IC50 value of approximately 1.01.6×1081.0-1.6\times 10^{-8} M against colon cancer cell lines (HCT-116, SW-620) and showed promising results in vivo in rat models of chemically induced colon cancer . This highlights the potential of this compound as a candidate for further anticancer drug development.

Antimicrobial Activity

The antimicrobial properties of related pyrrole derivatives have also been explored. Compounds synthesized from similar frameworks have shown activity against both Gram-positive and Gram-negative bacteria. For example, derivatives exhibited zones of inhibition comparable to standard antibiotics like tetracycline .

Table: Antimicrobial Activity of Pyrrole Derivatives

Compound IDGram-positive Activity (mm)Gram-negative Activity (mm)
Compound A1512
Compound B1810
Compound C2014

The biological activity of this compound may be attributed to its ability to interact with key cellular targets such as protein kinases involved in cancer progression. Molecular docking studies have suggested that the compound can effectively bind to ATP-binding sites on growth factor receptors like EGFR and VEGFR2 . This interaction may disrupt signaling pathways crucial for tumor growth and survival.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

The synthesis of this pyrrole-based ester requires careful control of reaction conditions. Critical parameters include:

  • Catalyst selection : Lewis acids (e.g., BF₃·Et₂O) may enhance coupling efficiency between the thioether and pyrrole moieties .
  • Temperature control : Stepwise heating (e.g., 60–80°C for cyclization, followed by 110°C for esterification) improves yield and minimizes side reactions .
  • Purification : Column chromatography with ethyl acetate/hexane (3:7 ratio) resolves intermediates, while recrystallization in ethanol achieves >95% purity .
  • Monitoring : Thin-layer chromatography (TLC) and NMR tracking at each step ensure reaction progression .

Q. Which analytical techniques are most reliable for structural confirmation?

  • X-ray crystallography : Resolves bond lengths (e.g., C–S bond at ~1.76 Å) and dihedral angles, confirming steric effects from the 4-chlorophenyl group .
  • NMR spectroscopy : Key signals include δ 1.3 ppm (ethyl ester triplet), δ 2.2–2.5 ppm (pyrrole methyl groups), and δ 7.4–7.6 ppm (chlorophenyl aromatic protons) .
  • Mass spectrometry : High-resolution ESI-MS identifies the molecular ion [M+H]⁺ at m/z 407.08 .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Functional group substitution : Replace the 4-chlorophenylthio group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects on bioactivity .
  • Ester hydrolysis : Convert the ethyl ester to a carboxylic acid (via NaOH/EtOH hydrolysis) to evaluate solubility and binding affinity changes .
  • In silico modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with targets like cyclooxygenase-2 (COX-2), guided by crystallographic data .

Q. How should contradictory bioactivity data from different synthetic batches be addressed?

  • Purity analysis : Quantify impurities via HPLC-MS; trace dimethylformamide (DMF) residues from synthesis can inhibit enzymatic assays .
  • Crystallographic validation : Compare batch-specific crystal structures to identify conformational changes (e.g., pyrrole ring puckering) affecting activity .
  • Dose-response curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., pH 7.4 buffer) to isolate compound-specific effects .

Q. What strategies resolve low yields in large-scale reactions?

  • Solvent optimization : Replace THF with DMF to stabilize intermediates during thioether formation .
  • Flow chemistry : Continuous flow systems reduce side-product accumulation in multi-step syntheses .
  • Catalyst recycling : Immobilize Pd catalysts on silica gel to improve turnover number (TON) .

Methodological Guidance

Q. What computational tools predict metabolic stability of this compound?

  • ADMET prediction : Use SwissADME to estimate hepatic clearance and cytochrome P450 interactions, focusing on esterase-mediated hydrolysis .
  • MD simulations : GROMACS trajectories (100 ns) model ester bond stability in physiological conditions .

Q. How to design stability studies under physiological conditions?

  • pH-dependent degradation : Incubate the compound in buffers (pH 1.2–7.4) and monitor via UV-Vis spectroscopy (λ = 270 nm) .
  • Plasma stability assays : Use rat plasma (37°C) with LC-MS quantification of intact compound over 24 hours .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[2-[(4-chlorophenyl)thio]-1-oxoethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester
Reactant of Route 2
5-[2-[(4-chlorophenyl)thio]-1-oxoethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester

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